3,4-Bis(cyclopentylamino)cyclobut-3-ene-1,2-dione
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Overview
Description
3,4-Bis(cyclopentylamino)cyclobut-3-ene-1,2-dione is an organic compound with the molecular formula C16H24N2O2 It is a derivative of cyclobutene-1,2-dione, where the hydrogen atoms at positions 3 and 4 are replaced by cyclopentylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(cyclopentylamino)cyclobut-3-ene-1,2-dione typically involves the reaction of cyclobutene-1,2-dione with cyclopentylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Cyclobutene-1,2-dione and cyclopentylamine.
Reaction Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: A base such as triethylamine is often used to facilitate the reaction.
Temperature and Time: The reaction is usually carried out at room temperature or slightly elevated temperatures, and the reaction time can vary from a few hours to overnight.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification and quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(cyclopentylamino)cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding diols or other reduced forms.
Substitution: The cyclopentylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols.
Scientific Research Applications
3,4-Bis(cyclopentylamino)cyclobut-3-ene-1,2-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,4-Bis(cyclopentylamino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The cyclopentylamino groups can form hydrogen bonds or other interactions with proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,4-Dianilinocyclobut-3-ene-1,2-dione: Similar structure but with phenylamino groups instead of cyclopentylamino groups.
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
Uniqueness
3,4-Bis(cyclopentylamino)cyclobut-3-ene-1,2-dione is unique due to the presence of cyclopentylamino groups, which impart different chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
143332-13-2 |
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Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
3,4-bis(cyclopentylamino)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C14H20N2O2/c17-13-11(15-9-5-1-2-6-9)12(14(13)18)16-10-7-3-4-8-10/h9-10,15-16H,1-8H2 |
InChI Key |
AZHFJQQAOSDXSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=C(C(=O)C2=O)NC3CCCC3 |
Origin of Product |
United States |
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